
1-Methyl-2-(propan-2-yl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-(propan-2-yl)cyclohexan-1-ol is an organic compound with the molecular formula C10H20O. It is a secondary alcohol and a member of the cyclohexanol family. This compound is known for its presence in various essential oils and is often used in the fragrance and flavor industries due to its pleasant minty aroma.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2-(propan-2-yl)cyclohexan-1-ol can be synthesized through several methods. One common approach involves the hydrogenation of pulegone, a naturally occurring monoterpene. The hydrogenation process typically uses a metal catalyst such as palladium or platinum under high pressure and temperature conditions.
Industrial Production Methods: In industrial settings, the compound is often produced via the catalytic hydrogenation of pulegone or menthone. The process involves the use of hydrogen gas and a metal catalyst, with reaction conditions optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-(propan-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydrochloric acid (HCl), sulfuric acid (H2SO4)
Major Products Formed:
Oxidation: Formation of ketones (e.g., menthone) or carboxylic acids (e.g., menthonic acid)
Reduction: Formation of hydrocarbons (e.g., menthane)
Substitution: Formation of halogenated compounds (e.g., menthyl chloride)
Scientific Research Applications
1-Methyl-2-(propan-2-yl)cyclohexan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its analgesic and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and cooling agents.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. For instance, its analgesic properties are believed to be mediated by the activation of transient receptor potential (TRP) channels, which play a role in pain perception. Additionally, its antimicrobial activity is thought to result from the disruption of microbial cell membranes.
Comparison with Similar Compounds
1-Methyl-2-(propan-2-yl)cyclohexan-1-ol is similar to other cyclohexanol derivatives, such as:
Menthol: Known for its cooling sensation and used in topical analgesics.
Neomenthol: Similar in structure but differs in the spatial arrangement of atoms, leading to different sensory properties.
Isomenthol: Another isomer with distinct olfactory characteristics.
Uniqueness: What sets this compound apart is its specific combination of a methyl and isopropyl group on the cyclohexanol ring, which imparts unique chemical and sensory properties.
Properties
Molecular Formula |
C10H20O |
|---|---|
Molecular Weight |
156.26 g/mol |
IUPAC Name |
1-methyl-2-propan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H20O/c1-8(2)9-6-4-5-7-10(9,3)11/h8-9,11H,4-7H2,1-3H3 |
InChI Key |
UJESCPZITYTZGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCCCC1(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(1-Cyclopropylethyl)amino]propan-1-ol](/img/structure/B13259342.png)



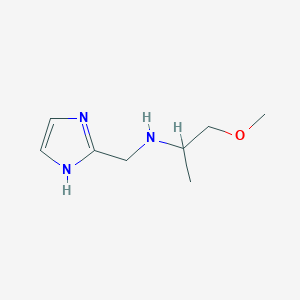
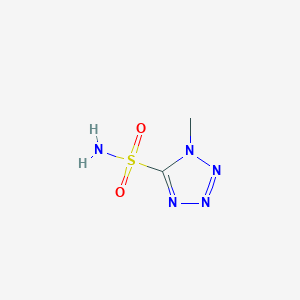
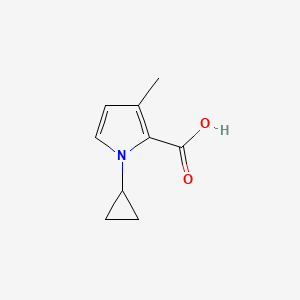
![2,2,2-Trifluoro-N-[2-(piperidin-4-yl)oxolan-3-yl]acetamide hydrochloride](/img/structure/B13259394.png)
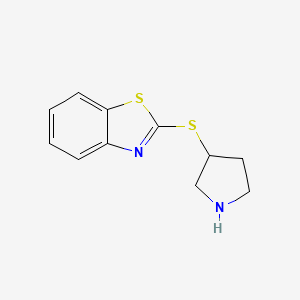
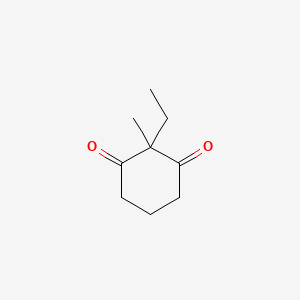

![6,6-Dibromo-3-azabicyclo[3.1.0]hexane](/img/structure/B13259426.png)
